molecular formula C11H12FNO2 B3231927 (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1330830-35-7

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B3231927
CAS RN: 1330830-35-7
M. Wt: 209.22
InChI Key: YXKAESVIGMPPNB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, also known as FPC or Fluoropyrrolidine carboxylic acid, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid acts as a selective agonist of the AMPA subtype of glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the central nervous system. By binding to these receptors, this compound enhances the activity of glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, this compound has been found to enhance learning and memory, reduce anxiety and depression-like behaviors, and increase locomotor activity. In vitro studies have shown that this compound enhances the activity of glutamate receptors, leading to increased synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is its selectivity for the AMPA subtype of glutamate receptors, which allows for a more precise manipulation of synaptic transmission and plasticity. However, one of the main limitations of this compound is its relatively low potency compared to other AMPA receptor agonists, which may limit its usefulness in certain experimental models.

Future Directions

There are several potential future directions for the study of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective this compound analogs for use in experimental models. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including depression, anxiety, and schizophrenia. Finally, the role of this compound in synaptic transmission and plasticity in various brain regions and circuits remains an important area of study.

Scientific Research Applications

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool for studying the role of glutamate receptors in synaptic transmission and plasticity. In drug discovery, this compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.